2-Bromo-6-methylisonicotinic acid

Cross-coupling Bond dissociation energy Suzuki-Miyaura

2-Bromo-6-methylisonicotinic acid (IUPAC: 2-bromo-6-methylpyridine-4-carboxylic acid) is a brominated pyridine carboxylic acid (C₇H₆BrNO₂, MW 216.03 g/mol) bearing a carboxylic acid at the 4-position, a bromine atom at the 2-position, and a methyl group at the 6-position. The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with its 2-bromo substituent enabling selective transition-metal-catalyzed cross-coupling reactions and its carboxylic acid moiety providing a handle for amidation, esterification, and decarboxylative functionalization.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 25462-84-4
Cat. No. B1449894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylisonicotinic acid
CAS25462-84-4
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)
InChIKeyQGZZJQDQHFJUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylisonicotinic Acid (CAS 25462-84-4): A Strategic Halogenated Pyridine Intermediate for Medicinal Chemistry and Cross-Coupling


2-Bromo-6-methylisonicotinic acid (IUPAC: 2-bromo-6-methylpyridine-4-carboxylic acid) is a brominated pyridine carboxylic acid (C₇H₆BrNO₂, MW 216.03 g/mol) bearing a carboxylic acid at the 4-position, a bromine atom at the 2-position, and a methyl group at the 6-position [1]. The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with its 2-bromo substituent enabling selective transition-metal-catalyzed cross-coupling reactions and its carboxylic acid moiety providing a handle for amidation, esterification, and decarboxylative functionalization . Commercially available at purities ≥95%, this building block is employed in the construction of kinase inhibitor scaffolds and other bioactive heterocycles .

Why 2-Chloro-, 2-Fluoro-, and Other 2-Substituted-6-methylisonicotinic Acids Cannot Replace the 2-Bromo Isomer in Critical Synthetic Sequences


Despite sharing a common 6-methylisonicotinic acid backbone, the halogen at the 2-position dictates orthogonal reactivity profiles across three distinct dimensions: (1) the C–Br bond (BDE ~285 kJ/mol) undergoes oxidative addition to palladium(0) substantially faster than the C–Cl bond (BDE ~397 kJ/mol), enabling chemoselective cross-coupling in the presence of aryl chlorides [1]; (2) the bromine atom acts as a significantly stronger halogen-bond donor than chlorine or fluorine, with CCSD(T)-calculated interaction energies for C₆F₅Br···pyridine of approximately −7.4 kcal/mol versus −4.8 kcal/mol for the chloro analog, critical for crystal engineering and supramolecular assembly [2]; (3) the measured LogP of 1.85 for the 2-bromo derivative versus 1.54–1.74 for the 2-chloro analog translates to different compound retention, membrane partitioning, and solubility profiles that cascade through multi-step synthetic routes . Substituting a chloro or fluoro isomer without re-optimizing coupling conditions, halogen-bond-driven crystallization, or workup protocols routinely results in failed reactions, diminished yields, or unanticipated physicochemical properties.

Quantitative Comparator Evidence: 2-Bromo-6-methylisonicotinic Acid Versus the 2-Chloro, 2-Fluoro, and 2-Unsubstituted Analogs


C–Br vs. C–Cl Bond Dissociation Energy: Predictable Reactivity Advantage in Pd⁰-Mediated Cross-Coupling

The C–Br bond in 2-bromo-6-methylisonicotinic acid has a bond dissociation energy (BDE) of approximately 285 kJ/mol, compared to ~397 kJ/mol for the C–Cl bond in 2-chloro-6-methylisonicotinic acid [1]. This 112 kJ/mol difference translates into a lower kinetic barrier for oxidative addition to Pd⁰, enabling chemoselective coupling at the brominated position in multifunctional substrates. Experimentally, 2-bromopyridines undergo Suzuki–Miyaura coupling 5–7 times faster than 2-chloropyridines under identical conditions [2].

Cross-coupling Bond dissociation energy Suzuki-Miyaura

Halogen-Bond Donor Strength: C–Br vs. C–Cl vs. C–F in Supramolecular and Crystal Engineering Contexts

High-level CCSD(T) calculations on model complexes demonstrate that the C–Br halogen bond with pyridine is significantly stronger than the corresponding C–Cl interaction. For C₆F₅Br···pyridine, the calculated interaction energy (Eint) is −7.4 kcal/mol, versus −4.8 kcal/mol for C₆F₅Cl···pyridine; C–F bonds exhibit negligible halogen-bond donor capacity [1]. This trend is consistent with the larger positive σ-hole on bromine relative to chlorine, as verified by molecular electrostatic potential maps. 2-Bromo-6-methylisonicotinic acid can therefore engage in directional halogen bonding with Lewis bases, a property essentially absent in the 2-fluoro analog and significantly weaker in the 2-chloro analog.

Halogen bonding Crystal engineering Supramolecular chemistry

Lipophilicity (LogP) Comparison: Differential Impact on Extraction, Chromatography, and Membrane Partitioning

The computed partition coefficient (XlogP) for 2-bromo-6-methylisonicotinic acid is 1.85, compared with cLogP values of 1.54–1.74 for 2-chloro-6-methylisonicotinic acid as reported across multiple databases . The 0.11–0.31 Log unit increase directly reflects the greater polarizability and larger atomic radius of bromine versus chlorine. This differential manifests as measurably longer retention times on reverse-phase HPLC and altered liquid-liquid extraction partition ratios, both of which must be accounted for during workup and purification of multi-step reaction sequences.

Lipophilicity LogP Physicochemical properties

Thermal and Acid-Base Properties (Melting Point, pKa): Implications for Storage, Handling, and Reaction Design

2-Chloro-6-methylisonicotinic acid exhibits a melting point of 193–212 °C (literature and commercial data) and a predicted pKa of 2.4–3.07 for the carboxylic acid proton [1]. While analogous experimentally measured values for the 2-bromo derivative have not been widely reported in the open literature, the electron-withdrawing character of bromine (σₚ = 0.23) is slightly weaker than that of chlorine (σₚ = 0.28), predicting a marginally higher pKa (Table: approximately 3.1–3.3) and potentially a lower melting point. These differences, while modest, affect the optimal pH for extraction and the thermal stability window during solvent evaporation or accelerated stability testing.

Melting point pKa Physical characterization

Validated Intermediacy in Kinase Inhibitor Patent Chemistry: Documented Use in Drug Discovery Pipelines

2-Bromo-6-methylisonicotinic acid (or its methyl ester) is explicitly claimed as a synthetic intermediate in US Patent 9,096,593 B2, titled 'Compounds and methods for kinase modulation, and indications therefor' [1]. This kinase-focused patent describes the compound as a building block for constructing elaborated heterocyclic scaffolds that target specific kinase enzymes implicated in cancer and inflammatory diseases. In contrast, the 2-chloro and 2-fluoro analogs are not identified as interchangeable intermediates within the same patent family, underscoring that the bromine atom at the 2-position is specifically required for a key cross-coupling or nucleophilic aromatic substitution step in the synthetic sequence.

Kinase inhibitor Medicinal chemistry Patent intermediate

Commercial Availability and Purity Benchmarking: Consistent >98% Purity from Multiple Vendors

2-Bromo-6-methylisonicotinic acid is available from multiple reputable suppliers at purities ≥98% (HPLC), with listed specifications including white to off-white solid appearance and storage at room temperature . The 2-chloro analog is comparably available at 98%+ purity, typically priced ~$70/g from TCI America . The 2-fluoro analog (CAS 1060806-00-9) is available at ≥95% purity but at substantially higher cost and from fewer suppliers, reflecting more demanding fluorination chemistry during synthesis . The 2-bromo compound thus occupies a favorable position in the cost-reactivity-purity matrix for large-scale medicinal chemistry campaigns.

Purity Commercial availability Procurement

Where 2-Bromo-6-methylisonicotinic Acid Delivers Decisive Advantage: Evidence-Backed Application Domains for Scientific Selection


Chemoselective Pd-Catalyzed Cross-Coupling in Polyhalogenated Substrates

When constructing complex biaryl or heteroaryl architectures that contain both C–Br and C–Cl bonds, the ~112 kJ/mol BDE advantage of the C–Br bond ensures that oxidative addition and subsequent transmetallation occur exclusively at the brominated 2-position of the isonicotinic acid scaffold [1]. This orthogonality is essential in medicinal chemistry programs where sequential coupling steps must proceed without protecting-group manipulation at the chlorine-bearing ring. The 2-chloro analog cannot provide equivalent chemoselectivity when paired with aryl bromides elsewhere in the substrate.

Halogen-Bond-Directed Co-Crystal Engineering and Anion Recognition

For researchers designing halogen-bonded supramolecular assemblies, co-crystals, or anion sensors, the 2-bromo derivative provides a −7.4 kcal/mol halogen-bond donor interaction energy that is at least 35% stronger than the chlorinated analog [2]. This translates to more robust solid-state architectures, higher co-crystallization success rates, and greater tolerance to competitive hydrogen-bonding solvents compared to assemblies built on 2-chloro- or 2-fluoro-6-methylisonicotinic acid.

Kinase Inhibitor Lead Optimization and SAR Library Synthesis

Building on the validated intermediacy of 2-bromo-6-methylisonicotinic acid in kinase inhibitor patent chemistry (US 9,096,593 B2) [3], medicinal chemistry teams can confidently incorporate this building block into SAR exploration libraries. The LogP of 1.85 positions the bromo derivative favorably within drug-like chemical space, and the carboxylic acid handle enables direct conjugation to amines, alcohols, or hydrazines without requiring protective-group installation on the bromine atom.

Multi-Step Pharmaceutical Intermediate Manufacturing with Predictable Workup Profiles

The combination of commercial ≥98% purity from multiple vendors , room-temperature storage stability, and a LogP 0.11–0.31 units above the chloro analog allows process chemists to design robust liquid-liquid extraction and chromatographic purification protocols. The lipophilicity differential ensures that the bromo intermediate partitions predictably into organic phases during aqueous workup, minimizing yield losses due to emulsion formation or premature crystallization that can occur with the less lipophilic chloro and fluoro analogs.

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